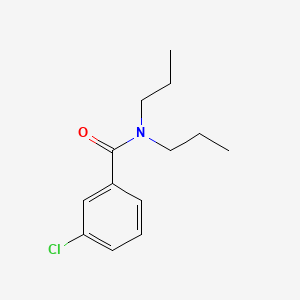

3-chloro-N,N-dipropylbenzamide

Description

Overview of the Benzamide (B126) Core Structure and its Ubiquity in Molecular Design

The benzamide framework, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone of organic chemistry and medicinal chemistry. wikipedia.org This structural motif is not merely a simple combination of an aromatic ring and an amide; its unique electronic and conformational properties make it a versatile scaffold in the design of new molecules. The planarity of the amide bond, a result of resonance, combined with the diverse substitution patterns possible on the aromatic ring, allows for precise control over the three-dimensional shape and chemical properties of benzamide-containing compounds. ontosight.ai

The ability of the benzamide core to act as both a hydrogen bond donor and acceptor facilitates critical molecular recognition events and the formation of complex intermolecular networks. ontosight.ai This characteristic is fundamental to its prevalence in biologically active molecules, where interactions with proteins and other biological targets are paramount. ontosight.airesearchgate.net Consequently, the benzamide structure is a common feature in numerous pharmaceuticals, agrochemicals, and materials.

Strategic Importance of Halogenated and N,N-Dialkyl-Substituted Benzamides in Advanced Chemical Studies

The strategic incorporation of halogen atoms and N,N-dialkyl groups onto the benzamide scaffold significantly enhances its utility in advanced chemical research. Halogenation, the process of introducing one or more halogen atoms, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The presence of a halogen, such as chlorine, can influence molecular conformation and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. ontosight.ainih.gov

Similarly, the N,N-dialkyl substitution on the amide nitrogen introduces further structural and functional diversity. The nature of the alkyl groups can modulate the compound's steric profile, solubility, and electronic properties. This substitution pattern is often employed to fine-tune the activity of a lead compound in drug discovery programs and to develop highly selective inhibitors for specific biological targets. nih.gov The combination of halogenation and N,N-dialkylation provides a powerful tool for chemists to create a vast library of compounds with tailored properties for a wide range of applications.

Problem Statement: Elucidating the Comprehensive Research Landscape of 3-chloro-N,N-dipropylbenzamide

Despite the widespread importance of substituted benzamides, the specific compound This compound has a more specialized and less broadly documented research history. While its constituent parts—a chlorinated benzene ring and an N,N-dipropylamide group—are common in chemical literature, the comprehensive scientific understanding of this particular combination remains somewhat fragmented. The primary challenge lies in consolidating the available data on its synthesis, chemical properties, and specific applications to form a coherent and detailed scientific profile. A significant portion of the interest in this compound appears to be linked to its potential use as an insect repellent, yet a thorough, centralized academic review of its broader chemical character is lacking.

Scope and Objectives of Scholarly Inquiry Pertaining to this compound

The primary objective of this article is to provide a focused and scientifically rigorous examination of This compound . This inquiry will be strictly limited to the chemical nature of the compound. The scope will encompass a detailed look at its chemical structure and physical properties.

The aim is to create a consolidated resource for researchers by systematically presenting the known chemical data for this compound. This will involve the compilation of its fundamental chemical and physical characteristics.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are critical for its application and study in a research context. For This compound , these properties provide insight into its behavior and characteristics.

| Property | Value |

| Molecular Formula | C13H18ClNO |

| Molecular Weight | 239.74 g/mol |

| CAS Number | 5552-80-7 |

| Density | 1.076 g/cm³ |

| Boiling Point | 360.8 °C at 760 mmHg |

| Flash Point | 172 °C |

| Refractive Index | 1.523 |

| XLogP3 | 3.6 - 3.8 |

| Topological Polar Surface Area | 20.3 Ų |

Table 1: Physicochemical Properties of this compound. Data sourced from publicly available chemical databases. echemi.comechemi.com

Synthesis and Reactivity

The synthesis of N,N-disubstituted benzamides like This compound typically involves the reaction of a substituted benzoyl chloride with a secondary amine. In this specific case, 3-chlorobenzoyl chloride would be reacted with dipropylamine (B117675). This is a standard method for forming amide bonds and is widely used in organic synthesis. nih.gov

The reactivity of This compound is dictated by its functional groups. The aromatic ring can undergo further electrophilic aromatic substitution, though the chloro- and amide substituents will influence the position of any new substituents. The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and dipropylamine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHRRTXQAOTSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349950 | |

| Record name | 3-chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-80-7 | |

| Record name | 3-chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N,n Dipropylbenzamide

Established and Evolving Synthetic Routes for N,N-Dialkylbenzamide Derivatives

The formation of the amide linkage in N,N-dialkylbenzamide derivatives can be achieved through several established and evolving synthetic pathways. These methods primarily involve the reaction of a benzoic acid derivative with a secondary amine, such as dipropylamine (B117675).

The most traditional and widely employed methods for amide bond formation involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

A highly reliable and general method for preparing amides is the reaction between an acid chloride and an amine. commonorganicchemistry.com For the synthesis of 3-chloro-N,N-dipropylbenzamide, this involves the reaction of 3-chlorobenzoyl chloride with dipropylamine. This is a nucleophilic acyl substitution reaction where the lone pair on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.orgchegg.com

The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is usually added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise react with the amine to form a non-nucleophilic ammonium (B1175870) salt. commonorganicchemistry.comlibretexts.org An alternative approach involves using a two-phase system known as the Schotten-Baumann reaction. diva-portal.org Protocols using the bio-based solvent Cyrene™ have also been developed, where the product can often be precipitated by the addition of water, simplifying purification. hud.ac.uk

| Parameter | Typical Condition | Purpose | Source |

| Electrophile | 3-Chlorobenzoyl chloride | Provides the benzoyl group | commonorganicchemistry.comlibretexts.org |

| Nucleophile | Dipropylamine | Provides the dialkylamino group | |

| Solvent | Dichloromethane (DCM), THF, Cyrene™ | Dissolves reactants | commonorganicchemistry.comhud.ac.uk |

| Base | Triethylamine (TEA), Pyridine (B92270), NaOH | Scavenges HCl byproduct | commonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Balances reaction rate and side reactions | commonorganicchemistry.com |

Carbodiimide-mediated coupling is one of the most frequently used methods for forming amide bonds, particularly in peptide synthesis. thieme-connect.de This approach allows the direct coupling of a carboxylic acid (3-chlorobenzoic acid) with an amine (dipropylamine) without prior conversion to a more reactive species like an acid chloride. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com

The reaction mechanism involves the activation of the carboxyl group by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then susceptible to nucleophilic attack by the amine. A significant challenge in carbodiimide-mediated couplings is the potential for the O-acylisourea to rearrange into a stable N-acylurea byproduct, which can be difficult to separate from the desired amide product. thieme-connect.de To suppress this side reaction and also minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thieme-connect.dethermofisher.comgoogle.com These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and reacts cleanly with the amine. google.com

| Reagent | Role | Key Features | Source |

| EDC | Coupling Agent | Water-soluble; byproduct is also water-soluble, simplifying purification. | creative-proteomics.comthermofisher.com |

| DCC | Coupling Agent | Used in non-aqueous conditions; byproduct (DCU) is insoluble in many organic solvents. | creative-proteomics.comthermofisher.com |

| HOBt/NHS | Additive | Suppresses side reactions and racemization by forming active esters. | thieme-connect.degoogle.com |

Beyond the use of acid chlorides and carbodiimides, other methods exist for the activation of carboxylic acids. These can involve pre-activation to form an isolable active ester or, more commonly, in situ activation where the reactive species is generated directly in the reaction mixture.

One such method involves the use of phosphonium (B103445) salt-based coupling reagents. nih.gov A newer approach generates these reactive phosphonium species in situ from stable precursors like N-chlorophthalimide and triphenylphosphine. nih.gov The process begins with the formation of chloro- and imido-phosphonium salts, which then react with the carboxylic acid (e.g., 3-chlorobenzoic acid) to generate an activated (acyloxy)-phosphonium salt. nih.gov This activated species readily undergoes amidation with a primary or secondary amine to yield the final product. nih.gov

Another solvent-free microwave-assisted method describes the direct conversion of carboxylic acids to amides using an ammonium salt, tosyl chloride (TsCl) as an activator, potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB). asianpubs.org For the synthesis of this compound, this would involve reacting 3-chlorobenzoic acid with a dipropylammonium salt under these conditions. asianpubs.org

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge bonds in more efficient and novel ways. These methods offer alternative pathways for amide synthesis, including those that proceed via C-H bond activation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unreactive C-H bonds. cam.ac.uk In the context of benzamide (B126) synthesis, this strategy can be applied to the direct acylation of C-H bonds. For instance, a palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been described. acs.org This reaction proceeds via an ortho C-H palladation, directed by the amide group itself. acs.org The N,N-dialkylamide group acts as a directing group, positioning the palladium catalyst near the ortho C-H bond of the benzamide ring, facilitating its activation and subsequent functionalization. acs.orgsmolecule.com

While many C-H activation strategies focus on functionalizing a pre-existing benzamide, related palladium-catalyzed methods can construct the core benzamide structure. These transformations often involve the coupling of an aryl halide, an amine, and a carbon monoxide source (aminocarbonylation). The development of catalytic C-H functionalization offers a modern alternative to classical methods, potentially reducing the need for pre-functionalized starting materials. cam.ac.uknih.gov

Transition Metal-Catalyzed Synthetic Strategies

Palladium-Catalyzed Oxidative Aminocarbonylation of Arylboronic Acids with Tertiary Amines

A notable method for synthesizing tertiary amides involves the palladium-catalyzed oxidative aminocarbonylation of arylboronic acids with tertiary amines. This process is significant as it utilizes readily available starting materials and proceeds through the activation of a C(sp³)–N bond in the tertiary amine. nih.gov

Detailed Research Findings:

A study has demonstrated an efficient synthesis of tertiary amides from arylboronic acids and unreactive tertiary amines via oxidative carbonylation. nih.gov This protocol is advantageous as it minimizes the formation of the homocoupling biarylketone byproduct. The reaction can be effectively carried out using either a homogeneous PdCl₂/CuI catalyst system or a heterogeneous Pd/C-based catalyst. A key feature of this method is the use of molecular oxygen as an ideal and environmentally friendly oxidant. nih.gov The process is also ligand-free and base-free, and the heterogeneous catalyst can be recycled, adding to its practical appeal. nih.gov

For the synthesis of N,N-dipropylbenzamide, a related compound, this methodology has been successfully applied. rsc.org While a specific example for the 3-chloro derivative is not detailed, the general applicability of the method suggests its potential for producing this compound from 3-chlorophenylboronic acid and tripropylamine.

Photoredox-Catalyzed Aminocarbonylation of Aryl Halides

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. One of its applications is the aminocarbonylation of aryl halides to produce benzamides. core.ac.uk

Detailed Research Findings:

Research into the photoredox-catalyzed aminocarbonylation of aryl halides has shown that this method can be applied to both electron-rich and electron-deficient benzamides at room temperature. core.ac.uk This approach often utilizes a photoredox catalyst, such as an iridium complex, which, in the presence of a sacrificial electron donor like DIPEA (N,N-diisopropylethylamine), can generate a highly reducing species capable of activating aryl halides. core.ac.uk The resulting aryl radical can then be trapped by carbon monoxide, followed by reaction with an amine to afford the desired amide. core.ac.uksemanticscholar.org

Continuous flow chemistry, particularly using tube-in-tube semipermeable membrane reactors, has been employed to safely handle carbon monoxide and precisely control reaction conditions. core.ac.uk While palladium catalysis has been a traditional route for aminocarbonylation, it can be limited by functional group tolerance and the need for high reaction temperatures. core.ac.uk Photoredox catalysis offers a complementary, free-radical-based approach that can overcome some of these limitations. core.ac.uk A decarboxylative nickel- and photoredox-catalyzed aminocarbonylation of (hetero)aryl bromides has also been developed, using oxamic acids as a source of the carbamoyl (B1232498) radical. nih.gov

Metal-Free Oxidative Amidation of Aldehydes

In the pursuit of greener and more sustainable chemical processes, metal-free oxidative amidation methods have gained considerable attention. These reactions offer an alternative to transition-metal-catalyzed processes, avoiding the cost and potential toxicity associated with metal catalysts.

Detailed Research Findings:

Furthermore, a one-pot procedure for the oxidative amidation of aldehydes has been developed that proceeds through the in situ generation of reactive nitrile imine intermediates. acs.org Mechanistic studies suggest that the nitrile imine is oxidized to an acyl diazene (B1210634) species, which then facilitates the N-acylation of an amine. acs.org While these methods have been demonstrated for a variety of substrates, their specific application to the synthesis of this compound would involve the reaction of 3-chlorobenzaldehyde (B42229) with dipropylamine under oxidative conditions. The functionalization of 3-chlorobenzaldehyde has been explored, providing a basis for its use in such synthetic strategies. researchgate.net

Synthesis from N-Acyl Glutarimide Derivatives

N-acyl glutarimides have been identified as highly reactive and bench-stable precursors for acyl-transfer reactions. nsf.govnsf.gov The reactivity of these compounds is attributed to the twisted nature of the amide bond, which weakens the typical amide resonance stabilization. nsf.govresearchgate.net

Detailed Research Findings:

A transition-metal-free method for the synthesis of unsymmetrical imides has been developed using N-acylglutarimides and either N-acylpyrroles or aryl esters in the presence of silylamide bases. rsc.org This approach demonstrates excellent chemoselectivity. More directly relevant to the synthesis of amides, a metal-free transamidation of N-acyl-glutarimides with various amines has been reported. nsf.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nsf.gov

The synthesis of N-acyl-glutarimides themselves is straightforward, typically involving the reaction of an acyl chloride with glutarimide. nsf.gov For the synthesis of this compound, this would entail the initial preparation of N-(3-chlorobenzoyl)glutarimide from 3-chlorobenzoyl chloride and glutarimide, followed by a transamidation reaction with dipropylamine. The high reactivity of N-acyl-glutarimides makes them attractive intermediates for the synthesis of sterically hindered or electronically challenging amides. nsf.govresearchgate.net

Specific Synthetic Pathways for this compound

The most direct and common method for synthesizing this compound involves the reaction of a 3-chlorobenzoic acid derivative with dipropylamine.

Selection and Derivatization of Appropriate Precursors (e.g., 3-chlorobenzoic acid, dipropylamine)

The primary precursors for the synthesis of this compound are 3-chlorobenzoic acid and dipropylamine. 3-Chlorobenzoic acid is a commercially available white solid. wikipedia.orgsigmaaldrich.com It can also be synthesized by the oxidation of 3-chlorotoluene. wikipedia.org Dipropylamine is also a readily available secondary amine.

To facilitate the amidation reaction, 3-chlorobenzoic acid is typically activated. A common method is to convert it to the corresponding acyl chloride, 3-chlorobenzoyl chloride. This can be achieved by reacting 3-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards nucleophilic attack by dipropylamine.

Optimization of Reaction Conditions (e.g., solvent, temperature, catalysts)

The optimization of reaction conditions is crucial for achieving high yields and purity of the final product.

For the reaction of 3-chlorobenzoyl chloride with dipropylamine:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used to prevent reaction with the solvent.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature.

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is usually added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

For the direct coupling of 3-chlorobenzoic acid with dipropylamine: This approach requires the use of coupling agents to activate the carboxylic acid.

Coupling Agents: A variety of coupling reagents can be employed, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. nih.govasiaresearchnews.com

Solvent: Aprotic solvents like DMF (N,N-dimethylformamide) or DCM are suitable for these reactions. acs.org

Temperature: These reactions are typically run at room temperature. researchgate.net

Biocatalytic Synthesis: An emerging and green alternative is the use of enzymes. Carboxylic acid reductases (CARs) have been shown to catalyze the formation of amides from carboxylic acids and amines. polimi.it

Reaction Conditions: This biocatalytic amidation is performed in an aqueous buffer system. Optimization of pH and temperature is critical for achieving high conversion. For example, a higher pH (around 9) has been found to increase the conversion rate. polimi.it While this method requires the expensive cofactor ATP, the development of ATP regeneration systems could make it more economically viable in the future. polimi.it

Interactive Data Table: General Amidation Conditions

| Parameter | Acyl Chloride Route | Direct Coupling Route | Biocatalytic Route |

| Precursor | 3-Chlorobenzoyl chloride | 3-Chlorobenzoic acid | 3-Chlorobenzoic acid |

| Reagent | Dipropylamine | Dipropylamine, Coupling Agent (e.g., EDC/HOBt) | Dipropylamine, CAR enzyme, ATP |

| Solvent | DCM, THF | DMF, DCM | Aqueous Buffer |

| Temperature | 0 °C to RT | Room Temperature | Optimized (e.g., 22-37°C) |

| Additive/Base | Triethylamine, Pyridine | HOBt, DMAP | MgCl₂ |

| Key Advantage | High reactivity | One-pot from acid | Green, mild conditions |

| Key Disadvantage | Requires prior activation of acid | Cost of coupling agents | Cost of enzyme and cofactor |

Strategies for Yield Enhancement and Purification Techniques

Optimizing the yield and ensuring the purity of this compound are critical for its application in further chemical synthesis. A common synthetic route involves the reaction of 3-chlorobenzoyl chloride with dipropylamine. Several factors can be manipulated to enhance the yield of this reaction.

Reaction Condition Optimization:

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane or ethylene (B1197577) dichloride | These solvents are effective at dissolving both reactants and stabilizing reaction intermediates. |

| Temperature | 50–65°C | This range balances a favorable reaction rate with the minimization of side-product formation. |

| Stoichiometry | 1:1.1–1.5 (3-chlorobenzoyl chloride to dipropylamine) | An excess of the amine ensures the complete conversion of the acid chloride. |

| Addition | Dropwise addition of acid chloride | This controls the exothermic nature of the reaction and minimizes localized overheating. |

| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to completion. |

Following the reaction, a systematic purification process is necessary to isolate the desired product from unreacted starting materials, byproducts, and the solvent. A typical purification protocol would involve:

Quenching: The reaction mixture is treated with water to neutralize any remaining reactive species.

Extraction: The organic layer containing the product is separated from the aqueous layer.

Washing: The organic layer is washed sequentially with dilute acid (to remove excess amine), dilute base (to remove any 3-chlorobenzoic acid), and brine (to remove residual water).

Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Recrystallization or Chromatography: For higher purity, recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel can be employed.

Advanced Functionalization and Derivatization Reactions of Benzamide Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, including the benzene (B151609) ring and the N-alkyl groups. These modifications allow for the synthesis of a diverse range of derivatives with potentially unique properties.

Exploration of Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. libretexts.org The existing chloro and N,N-dipropylamido substituents direct incoming electrophiles to specific positions on the ring. The chlorine atom is a deactivating but ortho-, para-directing group, while the amide group is also a deactivating, meta-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.

Common EAS reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO2) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. vulcanchem.com The nitro group can subsequently be reduced to an amino group, providing a versatile synthetic handle.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The precise conditions for these reactions would need to be carefully optimized to control the position of substitution and avoid unwanted side reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzamides

The chlorine atom on the benzene ring of this compound can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNA_r). wikipedia.orgbyjus.com This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubmasterorganicchemistry.com

While the amide group is deactivating for electrophilic substitution, its electronic influence can be leveraged in nucleophilic substitution. The reaction generally requires forcing conditions, such as high temperatures and the use of a strong base. nih.gov A variety of nucleophiles can be employed, including:

Amines: To introduce a new amino substituent.

Alkoxides: To form an ether linkage.

Thiolates: To create a thioether linkage.

The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. pressbooks.pubnih.gov

Cross-Coupling Reactions for Diverse Substituent Introduction

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on this compound serves as an excellent handle for these transformations, which are typically catalyzed by transition metals like palladium or iron. nih.govnsf.gov

Prominent Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Boronic acids or esters | Palladium catalyst with a suitable ligand and base | C-C |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst with a specialized phosphine (B1218219) ligand and base libretexts.orgrug.nl | C-N |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, a copper co-catalyst, and a base | C-C (alkyne) |

| Heck Coupling | Alkenes | Palladium catalyst and a base | C-C (alkene) |

| Kumada Coupling | Grignard reagents | Iron or palladium catalyst nih.govmdpi.com | C-C |

These reactions provide access to a vast array of derivatives by introducing aryl, heteroaryl, alkyl, amino, and other functional groups at the 3-position of the benzamide scaffold. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netorganic-chemistry.org

Regioselective Modifications of the N-Alkyl Moieties

The N,N-dipropyl groups of this compound are also amenable to chemical modification, although this can be more challenging than functionalizing the aromatic ring. One approach involves the selective oxidation of the C-H bonds on the propyl chains. For instance, RuO4-mediated oxidation has been shown to effect the N-dealkylation of similar N,N-dialkylbenzamides. semanticscholar.org

Another strategy involves the generation of an enolate or a related reactive intermediate from the amide, which can then be reacted with an electrophile. However, these reactions often require strong bases and carefully controlled conditions to achieve the desired regioselectivity. More recent methods have explored visible-light-induced photocatalysis for the functionalization of C-H bonds at the N-α position of amides. rsc.org

Ligand-Controlled Selectivity in Ruthenium-Catalyzed Transformations

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. mdpi.comrsc.org In the context of N,N-dialkylbenzamides, the amide carbonyl can act as a directing group, guiding the ruthenium catalyst to activate the C-H bonds at the ortho positions. researchgate.netresearchgate.net The choice of ligand coordinated to the ruthenium center can exert significant control over the selectivity and efficiency of these transformations. chemrxiv.org

For example, ruthenium-catalyzed ortho-C–H halogenations of benzamides have been achieved with high selectivity. rsc.orgresearchgate.net Similarly, ruthenium-catalyzed arylation reactions using boronic acids as coupling partners have been developed. mdpi.comresearchgate.net The ability to control the selectivity through ligand modification allows for the precise installation of functional groups at specific positions on the benzamide ring, providing a sophisticated strategy for derivatization. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Chloro N,n Dipropylbenzamide

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FTIR spectrum of 3-chloro-N,N-dipropylbenzamide is anticipated to exhibit a series of characteristic absorption bands that confirm its structural features. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The aromatic nature of the compound will be evidenced by the presence of C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the chlorine substituent on the benzene (B151609) ring is expected to give rise to a C-Cl stretching vibration, which typically appears in the fingerprint region between 800 and 600 cm⁻¹. umd.edu The aliphatic propyl groups will be identified by their characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1350-1470 cm⁻¹. umd.edu

Detailed Assignment and Interpretation of Vibrational Modes

A detailed assignment of the vibrational modes of this compound can be made by comparing its spectra with those of related compounds and established correlation tables. The key vibrational modes are summarized in the table below. The precise positions of these bands can be influenced by the electronic effects of the chloro substituent and the conformational flexibility of the N,N-dipropyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, FT-Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | FTIR, FT-Raman |

| C=O Stretch (Amide I) | 1680 - 1630 | FTIR (Strong), FT-Raman (Moderate) |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, FT-Raman |

| Aliphatic C-H Bend | 1470 - 1350 | FTIR |

| C-N Stretch | 1335 - 1250 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the connectivity and chemical environment of each atom in this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Interactions

The ¹H NMR spectrum of this compound is predicted to provide a clear picture of the different proton environments within the molecule. The aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the presence of the chloro substituent at the 3-position, the aromatic signals will likely appear as a complex multiplet.

The protons of the two N-propyl groups will exhibit distinct signals. The two methylene (B1212753) groups directly attached to the nitrogen atom (N-CH₂) are expected to resonate at approximately δ 3.1-3.5 ppm as a triplet, due to coupling with the adjacent methylene protons. The central methylene protons (-CH₂-) of the propyl chains should appear as a sextet around δ 1.5-1.7 ppm. The terminal methyl protons (-CH₃) are anticipated to be the most upfield, appearing as a triplet around δ 0.7-1.0 ppm. The integration of these signals will correspond to the number of protons in each unique environment.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 170-172 ppm. rsc.org The aromatic carbons will resonate in the region of δ 125-140 ppm. The carbon atom bearing the chlorine substituent (C-Cl) is expected to be shifted to a higher chemical shift value compared to the other aromatic carbons. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Information

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information regarding the connectivity and spatial relationships of atoms within a molecule. For the structural elucidation of this compound, several 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the propyl groups. Specifically, the protons of the methylene group attached to the nitrogen (N-CH₂) would show a correlation with the protons of the adjacent methylene group (-CH₂-), which in turn would correlate with the terminal methyl protons (-CH₃). The aromatic protons would also exhibit cross-peaks, indicating their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This technique is highly sensitive and allows for the unambiguous assignment of protonated carbons. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is directly bonded to. This would definitively link the proton and carbon signals for each of the propyl group's methylene and methyl units, as well as for the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This experiment is crucial for piecing together the molecular fragments identified by COSY and HSQC. Key HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons to the carbonyl carbon (C=O) and the carbons of the second methylene group.

Correlations from the aromatic protons to adjacent and more distant carbons in the benzene ring, as well as to the carbonyl carbon. For instance, the proton ortho to the carbonyl group would show a strong correlation to the carbonyl carbon.

These 2D NMR experiments, when used in conjunction, provide a comprehensive map of the molecular structure of this compound, confirming the connectivity of the propyl chains to the amide nitrogen and the arrangement of substituents on the aromatic ring. e-bookshelf.de

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | N-CH₂-CH₂; -CH₂-CH₃; Aromatic H-H couplings |

| HSQC | ¹H - ¹³C (¹J) | Directly bonded C-H pairs in propyl groups and aromatic ring |

| HMBC | ¹H - ¹³C (²⁻³J) | N-CH₂ to C=O; Aromatic H to C=O; Aromatic H to other aromatic C |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amides. nih.gov In ESI-MS, the sample solution is sprayed into a chamber at high voltage, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. Given the molecular formula C₁₃H₁₈ClNO, the expected m/z for the [M+H]⁺ ion would be approximately 240.12. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. uab.edu For this compound (C₁₃H₁₈ClNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 2: Theoretical Exact Mass for the Molecular Ion of this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₉ClNO⁺ | 240.1155 |

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with harder ionization techniques like electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion can fragment in predictable ways. uni-saarland.delcms.cz The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org This would result in the loss of an ethyl radical (C₂H₅•) from one of the propyl chains, leading to a stable iminium ion.

McLafferty Rearrangement: While more common in primary amides, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the γ-carbon of a propyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule. libretexts.org

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of a 3-chlorobenzoyl cation (m/z 139/141). This is often a very prominent peak in the mass spectra of benzamides.

Loss of Propyl Group: The loss of a complete propyl group (C₃H₇•) can also occur.

Fragmentation of the Aromatic Ring: The chlorophenyl group can undergo fragmentation, such as the loss of a chlorine atom or the loss of HCl. nih.gov

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 139 | 3-chlorobenzoyl cation | Cleavage of the amide C-N bond |

| 111 | Chlorophenyl cation | Loss of CO from the 3-chlorobenzoyl cation |

| 198 | [M-C₃H₇]⁺ | Loss of a propyl radical |

| 100 | Dipropylaminium ion | Cleavage of the amide C-N bond with charge retention on the nitrogen fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the chromophore is the substituted benzene ring conjugated with the carbonyl group of the amide. This system gives rise to characteristic π → π* and n → π* electronic transitions. The benzene ring itself has characteristic absorptions, which are modified by the presence of the chloro and N,N-dipropylamido substituents. The conjugation between the aromatic ring and the carbonyl group is expected to shift the absorption maximum (λ_max) to longer wavelengths compared to unsubstituted benzene. The presence of the chlorine atom, an auxochrome, will also influence the absorption spectrum. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or chloroform (B151607) would likely show a strong absorption band in the near UV region, characteristic of the benzoyl moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

While the specific crystal structure of this compound is not publicly available, the crystal structure of a closely related compound, 3-chloro-N-(2-chloro-phenyl)benzamide, provides insight into the likely solid-state conformation. nih.gov In this related structure, the two aromatic rings are nearly coplanar. For this compound, a single crystal X-ray diffraction study would reveal:

The precise geometry of the benzamide (B126) core, including the planarity of the amide group and the torsional angle between the aromatic ring and the amide plane.

The conformation of the two propyl groups attached to the nitrogen atom.

Intermolecular interactions, such as C-H···O or C-H···π hydrogen bonds, and potential halogen bonding involving the chlorine atom, which would govern the crystal packing.

Crystal Structure Analysis and Molecular Conformation

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the current body of scientific literature. Consequently, a specific analysis of its molecular conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a definitive analysis of the intermolecular interactions within the crystal lattice of this compound is not possible. In related benzamide structures, intermolecular forces such as C-H···O hydrogen bonds and, in some cases, halogen···halogen interactions or π-π stacking, are observed to play a role in the crystal packing. nih.govebi.ac.uk However, the specific interactions present in the solid state of this compound would be contingent on the spatial arrangement of its molecules, which remains undetermined.

Computational Chemistry and Theoretical Investigations of 3 Chloro N,n Dipropylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. researchgate.netcore.ac.uk This theoretical framework is centered on the principle that the total energy of a system is a functional of its electron density. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), DFT can provide reliable predictions of molecular geometries, vibrational frequencies, and a host of other electronic properties. researchgate.net

The first step in the theoretical investigation of a molecule like 3-chloro-N,N-dipropylbenzamide involves the optimization of its molecular geometry. This process aims to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the N-propyl groups in this compound, a comprehensive conformational analysis is crucial.

Table 1: Predicted Core Structural Features of this compound

| Feature | Predicted Characteristic |

|---|---|

| Benzene (B151609) Ring | Planar |

| Amide Group | Planar due to resonance |

| Propyl Chains | Multiple conformations possible due to bond rotation |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data, if available, to validate the accuracy of the computational method and basis set used. A good agreement between the theoretical and experimental spectra provides confidence in the reliability of the other computed properties. researchgate.net Although specific experimental vibrational data for this compound is not present in the search results, the calculated spectrum would be expected to show characteristic peaks for the C=O stretching of the amide, C-Cl stretching of the chlorobenzene (B131634) ring, and various C-H and C-N stretching and bending modes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzamide (B126) moiety, particularly the oxygen and nitrogen atoms, and the chlorinated benzene ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient areas. The analysis of the atomic orbital contributions to the HOMO and LUMO provides insights into the specific atoms involved in electron donation and acceptance. rsc.org While the exact HOMO-LUMO gap for this compound is not provided in the search results, studies on similar molecules can offer an estimate. For example, a study on benomyl, a benzimidazole (B57391) derivative, reported a HOMO-LUMO gap of 5.039 eV. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The lone pairs on the oxygen and nitrogen atoms of the amide group, and the π-system of the benzene ring are expected to be major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The antibonding orbitals associated with the carbonyl group and the chlorinated benzene ring are likely to be significant contributors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate to large gap is expected, suggesting reasonable stability under normal conditions. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The nitrogen atom of the amide group would also exhibit some negative potential. Conversely, the hydrogen atoms of the propyl groups and the region around the chlorine atom on the benzene ring would likely show positive potential. This information is crucial for understanding how the molecule might interact with other chemical species. researchgate.net

Fukui functions are powerful reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed and localized prediction of reactivity compared to the broader picture provided by the MEP.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. wikipedia.org Although it has some known limitations, such as a strong dependence on the basis set used, it can still provide a qualitative understanding of the charge distribution. wikipedia.orgq-chem.comuni-muenchen.de The calculated Mulliken charges can complement the MEP analysis by assigning numerical values to the electron-rich and electron-poor centers in this compound. For instance, the oxygen atom would be expected to have a significant negative Mulliken charge, while the carbonyl carbon would have a positive charge.

Table 3: Conceptual Mulliken Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | Highly Negative | Susceptible to electrophilic attack |

| Carbonyl Carbon (C) | Positive | Susceptible to nucleophilic attack |

| Amide Nitrogen (N) | Negative | Potential site for electrophilic attack |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method is particularly useful for confirming the structure of newly synthesized compounds or for elucidating the structure of complex molecules where experimental NMR data may be ambiguous.

By calculating the magnetic shielding tensors for each nucleus in this compound, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental NMR spectra for validation. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. While specific NMR data for this compound is not available in the provided results, the GIAO method would be a valuable tool for its structural characterization.

Time-Dependent DFT (TD-DFT) for Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules. mdpi.com It is a widely applied technique for predicting the electronic absorption spectra (UV-Vis) of compounds by calculating the vertical excitation energies and corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org

The process begins with the optimization of the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to determine the electronic transitions from the ground state to various excited states. scirp.org The selection of an appropriate functional, such as B3LYP or B3PW91, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. scirp.orgresearchgate.net The calculations can also incorporate solvent effects to better mimic experimental conditions. researchgate.net

For this compound, a TD-DFT calculation would yield a set of excitation wavelengths (λ), excitation energies (E), and oscillator strengths (f). These data points are used to generate a theoretical UV-Vis spectrum, with each transition corresponding to the excitation of an electron from an occupied molecular orbital to an unoccupied one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. scirp.org

Table 1: Illustrative TD-DFT Output for this compound

| Excitation | Wavelength (λ) nm | Excitation Energy (E) eV | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 285 | 4.35 | 0.152 | HOMO → LUMO |

| S0 → S2 | 250 | 4.96 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 225 | 5.51 | 0.234 | HOMO → LUMO+1 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in drug discovery for assessing binding affinity, understanding interaction mechanisms, and performing virtual screening of compound libraries. nih.gov

The docking process involves placing the three-dimensional structure of the ligand (this compound) into the binding site of a target receptor. A scoring function is then used to calculate the binding energy, often expressed in kcal/mol, for numerous possible binding poses. mdpi.com The pose with the lowest binding energy is typically considered the most favorable and stable binding mode. mdpi.com

These simulations reveal how the ligand orients itself within the binding pocket. For instance, studies on molecules with similar structural features, like a 3-chloropyridine (B48278) moiety, have shown that the chlorinated aromatic ring can fit into specific pockets (e.g., the S1 pocket) of an enzyme active site. nih.govnih.gov The interactions contributing to the binding energy are analyzed, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-pi stacking. A study on related benzamide derivatives noted that the presence of alkyl groups, such as the N-propyl groups in this compound, could influence inhibitory potential due to their effect on interactions within the binding site. nih.gov

Table 2: Example of Molecular Docking Interaction Energy Results

| Ligand | Target Protein | Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Hydrogen Bond Energy (kcal/mol) |

| Compound V | 5N21 | -109.10 | -108.97 | -0.13 |

| Compound III | 5N21 | -99.01 | -98.88 | -0.13 |

| Compound IV | 5N21 | -97.50 | -97.37 | -0.13 |

Note: The data in this table is from a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and is presented to illustrate the typical output of a molecular docking analysis. mdpi.com It does not represent data for this compound.

A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. Visualizing the docked complex allows researchers to see, for example, which residues act as hydrogen bond donors or acceptors or which form hydrophobic or electrostatic interactions with the ligand. mdpi.com

In studies of related inhibitors targeting viral proteases, key residues such as His163, Phe140, Leu141, Asn142, and Glu166 have been identified as forming the binding pocket and interacting directly with the ligand. nih.gov For example, the nitrogen atom of a pyridine (B92270) ring was shown to accept a hydrogen bond from the Nε2 of a histidine residue. nih.gov A similar analysis for this compound would pinpoint the specific amino acids in a given target's active site that are crucial for its binding, providing a structural basis for its biological activity and guiding future optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For a molecule like this compound, a wide range of descriptors would be calculated from its two-dimensional and three-dimensional structures. These fall into several categories:

Constitutional (1D): Molecular weight, atom counts, rotatable bonds.

Topological (2D): Connectivity indices that describe molecular branching and shape.

Geometrical (3D): Molecular surface area, volume, and other shape-related parameters.

Quantum Chemical: Dipole moment, HOMO and LUMO energies, and atomic charges, often derived from DFT calculations.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), and molar refractivity.

The selection of the most relevant descriptors that capture the structural variations responsible for changes in biological activity is a critical step in building a robust QSAR model.

Table 3: Potential Molecular Descriptors for QSAR Analysis of this compound and Analogs

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Geometrical | van der Waals Surface Area | The total surface area of the molecule. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

Once a set of relevant molecular descriptors has been calculated for a series of compounds with known biological activities, a statistical model is developed to create a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). Common statistical methods used for this purpose include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the most important descriptors to activity.

Partial Least Squares (PLS): A more advanced regression method suitable for datasets where the number of descriptors is large or they are correlated.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The resulting QSAR equation can then be used to predict the biological activity of new, yet-to-be-synthesized compounds based solely on their chemical structure. The model's predictive power is rigorously validated using statistical metrics and external test sets to ensure its reliability.

Model Validation and Predictive Capability Assessment

Advanced Electronic Structure Theory

Advanced electronic structure theories are employed to understand the electronic nature of molecules, including bonding, orbital interactions, and electron distribution.

A Natural Bond Orbital (NBO) analysis for this compound has not been specifically reported in available scientific literature. This type of analysis is instrumental in elucidating the donor-acceptor interactions within a molecule (intramolecular) and between molecules (intermolecular). It quantifies the stabilization energies arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, providing a detailed picture of hyperconjugative and steric effects that influence the molecule's conformation and reactivity.

While the benzamide structure inherently possesses an aromatic phenyl group, specific computational studies on the aromaticity and electronic delocalization of this compound are not found in the reviewed literature. Such investigations would typically involve calculating aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS, Aromatic Fluctuation Index - FLU) to quantify the degree of aromatic character and analyzing the π-electron system to understand delocalization pathways, which are influenced by the chloro and N,N-dipropylamide substituents.

Prediction of Molecular Descriptors and Spectroscopic Parameters

Computational methods are widely used to predict various molecular descriptors and spectroscopic parameters that are essential for characterizing a compound and predicting its behavior.

There are no publicly available theoretical predictions of the Collision Cross Section (CCS) values for this compound. CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Theoretical predictions of CCS values are typically performed using computational methods that model the interaction between the ion and a buffer gas.

Computational estimations for several topological and electronic descriptors for this compound are available through public chemical databases. nih.gov These descriptors are valuable in predicting the physicochemical properties and potential bioactivity of the molecule.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 239.75 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | PubChem |

| Exact Mass | 239.1127921 g/mol | PubChem |

| Monoisotopic Mass | 239.1127921 g/mol | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 254 | PubChem |

These computed properties provide a foundational understanding of the molecular characteristics of this compound. nih.gov The XLogP3 value suggests a lipophilic nature. The topological polar surface area (TPSA) indicates the surface area of polar atoms, which is a descriptor often used in drug discovery to predict cell permeability. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

Advanced Research Applications and Chemical Utility of 3 Chloro N,n Dipropylbenzamide

Contribution to Organic Synthesis and Catalyst Development

The utility of 3-chloro-N,N-dipropylbenzamide in organic synthesis stems from the reactivity of its constituent parts: the chlorinated aromatic ring and the tertiary amide functional group. These features allow it to serve as a versatile building block and a potential component in catalytic systems.

Role as a Synthetic Intermediate for More Complex Chemical Entities

As a substituted benzamide (B126), this compound is a valuable synthetic intermediate for constructing more intricate chemical structures. The benzamide moiety is a cornerstone in many organic compounds, and methods to form this bond are well-established, such as the reaction between a benzoyl chloride and an amine. The N,N-dipropylbenzamide structure can be synthesized from precursors like benzoyl chloride and di-n-propylamine. lookchem.com The presence of the chlorine atom on the aromatic ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the molecular framework.

Furthermore, the amide group itself can undergo further transformations. For instance, the general class of tertiary amides can be involved in deoxygenative alkynylation reactions, converting the C=O bond into a C-C triple bond. rsc.org The amide can also be reduced to form the corresponding amine, N-benzyl-N,N-dipropylamine. lookchem.com This reactivity makes this compound a useful precursor for generating diverse molecular skeletons. Research into palladium-catalyzed aminocarbonylation of aryl halides has expanded the toolbox for synthesizing benzamides, which can then be used as intermediates. core.ac.uk

| Precursor Type | Specific Example | Relevant Reaction |

|---|---|---|

| Acyl Chloride | Benzoyl chloride lookchem.com | Amidation with an amine |

| Amine | di-n-propylamine lookchem.com | Amidation with an acyl chloride |

| Aryl Halide | Bromobenzene core.ac.uk | Photoredox-catalysed aminocarbonylation |

| Arylboronic Acid | Phenylboronic acid lookchem.com | Oxidative aminocarbonylation |

| Organic Trichloride | Benzotrichloride lookchem.com | Convergent paired electrolysis |

Potential as a Ligand in Homogeneous or Heterogeneous Catalysis

The design of ligands is a critical aspect of developing efficient and selective catalysts. Hybrid ligands containing both phosphorus and nitrogen donor atoms (1,3-P,N-ligands) have shown versatility in coordination chemistry and catalysis. vu.nl While this compound is not a phosphine-based ligand, the principle of using molecules with multiple donor atoms is relevant. The amide group in this compound contains both an oxygen and a nitrogen atom, which have lone pairs of electrons available for coordination to a metal center.

This structure could potentially act as a bidentate ligand, where both the carbonyl oxygen and the amide nitrogen coordinate to a metal. The effectiveness of such coordination would depend on the steric and electronic properties of the metal center and the ligand itself. Research into N-heterocyclic carbene (NHC) ligands has demonstrated the broad utility of tailored organic molecules in catalysis. mdpi.com Some NHC-based catalysts have been developed for hydrogenation reactions, showcasing how specific organic scaffolds can be metalated to create active catalytic complexes. mdpi.com Although direct catalytic applications of this compound as a ligand are not extensively documented, its structural features suggest it could be explored in the design of new catalytic systems, potentially for reactions like carbonylation or hydration of nitriles. core.ac.ukvu.nl

Development of Chemical Probes and Molecular Tools

Chemical probes are essential for dissecting complex biological processes. The this compound structure serves as a valuable scaffold for the synthesis of such tools, including molecules designed to interact with specific biological receptors or to inhibit enzyme function.

Synthesis of Chemical Scaffolds for Receptor Interaction Studies

In drug discovery and chemical biology, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. nih.gov The benzamide core is one such scaffold, frequently appearing in biologically active compounds. This compound can be used as a starting point for creating a library of related compounds to screen for interactions with various receptors. nih.gov For example, libraries based on specific scaffolds have been successfully used to identify potent binders for G-protein coupled receptors (GPCRs), such as the cholecystokinin (B1591339) (CCK) receptor. nih.gov

The synthesis of such libraries often involves solid-phase chemistry, where a core structure is immobilized and then systematically modified. nih.gov By varying the substituents on the aromatic ring or altering the N-alkyl groups of the this compound scaffold, a diverse collection of molecules can be generated. These molecules can then be tested in high-throughput screening assays to identify compounds that bind to specific receptors, providing valuable tools for studying receptor function and signaling pathways. The development of peptide-based molecular probes for cancer imaging also highlights the strategy of using a core structure linked to various functional groups to achieve targeted biological activity. unical.it

Design and Development of Chemical Inhibitors (focus on chemical structure and synthesis)

The benzamide structure is a key feature in many enzyme inhibitors. mdpi.com By modifying the this compound framework, researchers can design and synthesize molecules that target specific enzymes with high potency and selectivity. The synthesis of these inhibitors often involves multi-step reaction sequences.

A general synthetic route for creating N-substituted benzamide derivatives involves the reaction of a substituted benzoic acid with an amine. nih.gov For example, to create a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the corresponding acid is first converted to an acid chloride using thionyl chloride. nih.gov This activated intermediate is then reacted with various amines to produce the final amide products. nih.gov This modular approach allows for the systematic exploration of how different substituents affect inhibitory activity.

Derivatives of 3-chlorobenzamide (B146230) have been investigated as potential inhibitors for a range of enzymes:

IKKβ Inhibitors: 3-Chloro-N-phenylbenzamide was designed and synthesized as a potential inhibitor of the enzyme IKKβ, which is involved in cell proliferation pathways relevant to cancer. tci-thaijo.org The synthesis of this and related aryl amides provides a basis for targeted chemotherapy research. tci-thaijo.org

Tyrosinase Inhibitors: The 3-chloro-4-fluorophenyl motif has been incorporated into various chemical structures to create inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com The synthesis of these inhibitors can involve N-alkylation followed by condensation with carboxylic acids or acyl chlorides. mdpi.com

BACE Inhibitors: N,N-dipropylbenzamide derivatives have been studied as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. google.compdbj.org

Urease Inhibitors: Thiourea hybrids containing a 3-chloro-2-methylphenyl group have been synthesized and shown to be potent inhibitors of jack bean urease. nih.gov

The synthesis of these diverse inhibitors underscores the versatility of the chloro-substituted benzamide scaffold in medicinal chemistry.

| Derivative Class | Target Enzyme | Potential Application | Reference |

|---|---|---|---|

| 3-Chloro-N-phenylbenzamides | IKKβ | Anticancer | tci-thaijo.org |

| 3-Chloro-4-fluorophenyl-containing compounds | Tyrosinase | Skin pigmentation disorders | mdpi.com |

| N,N-dipropylbenzamide derivatives | BACE1 | Alzheimer's disease | google.compdbj.org |

| 2-Chloro-5-sulfamoyl-4-nitrobenzamides | α-glucosidase, α-amylase | Antidiabetic | nih.gov |

| 1-Aroyl-3-[3-chloro-2-methylphenyl] thioureas | Urease | Inhibition of urease-related morbidities | nih.gov |

Exploration in Agrochemistry for Chemical Compound Development

The structural motifs present in this compound are also relevant to the field of agrochemistry. Many modern pesticides are enzyme inhibitors, and the development of new agrochemicals often relies on the synthesis of novel molecular structures that can effectively control pests while minimizing environmental impact. mdpi.com

A key example of the utility of this chemical class is in the synthesis of precursors for commercial insecticides. A novel process has been described for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. google.com This compound is a crucial intermediate for the production of anthranilamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides are known for their potent activity against a range of chewing pests. The synthesis highlights the industrial importance of chloro-substituted benzamides in producing high-value agrochemical products. The exploration of such compounds demonstrates how fundamental organic synthesis can lead to the development of effective solutions for crop protection.

Development of Chemical Entities with Agrochemical Relevance (e.g., as part of fungicide classes)

Benzamide derivatives have been extensively explored for their fungicidal properties. For instance, compounds incorporating a benzamide moiety have been designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides that disrupt the fungal respiratory chain. While direct fungicidal data for this compound is not prominent in public literature, a key patent highlights the use of the closely related N,N-(dipropyl)benzamide as a starting material in the synthesis of fungicides for controlling take-all disease in cereals, a serious affliction caused by the fungus Gaeumannomyces graminis. google.com This suggests that the N,N-dipropylbenzamide core is a viable scaffold for derivatization to achieve potent fungicidal activity.

The presence of a chlorine atom on the benzene (B151609) ring is a common feature in many agrochemicals, often enhancing their biological activity and metabolic stability. For example, the commercial fungicide Boscalid contains a 2-chloro-nicotinamide component. The position of the chlorine atom is critical, as it influences the molecule's binding affinity to its target site. In the case of this compound, the meta-position of the chlorine could confer a unique electronic and steric profile, potentially leading to a novel mode of action or a different spectrum of activity compared to existing chlorinated benzamide fungicides.